molecular formula C17H24N2O4 B2414477 N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1311687-37-2

N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide

Cat. No.: B2414477
CAS No.: 1311687-37-2
M. Wt: 320.389
InChI Key: BHPIUSZCSUYQEK-UHFFFAOYSA-N
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Description

“N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide” is an organic compound that belongs to the class of amides This compound features a cyanobutyl group attached to a propanamide backbone, with a trimethoxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide” typically involves the following steps:

    Formation of the cyanobutyl group: This can be achieved through the reaction of butylamine with cyanogen bromide under basic conditions.

    Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzene and an appropriate acyl chloride.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate product with propanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the cyanobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)acetamide
  • N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)butanamide
  • N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)pentanamide

Uniqueness

“N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trimethoxyphenyl group can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-(2,3,4-trimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-5-6-13(11-18)19-15(20)10-8-12-7-9-14(21-2)17(23-4)16(12)22-3/h7,9,13H,5-6,8,10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIUSZCSUYQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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